Superior Potency of LY379268 at mGluR2 and mGluR3 Compared to LY354740
LY379268 demonstrates significantly higher potency at both mGluR2 and mGluR3 receptors compared to its close structural analog, LY354740. In vitro functional assays show LY379268 is 5-fold more potent at mGluR2 and 16-fold more potent at mGluR3 than LY354740 [1]. This difference in intrinsic activity translates to lower effective doses in vivo and a distinct pharmacological profile.
| Evidence Dimension | Potency at mGluR2 and mGluR3 (Functional Assay) |
|---|---|
| Target Compound Data | mGluR2: 5x higher potency relative to LY354740; mGluR3: 16x higher potency relative to LY354740 [1]. |
| Comparator Or Baseline | LY354740 (set as baseline, 1x for each receptor) |
| Quantified Difference | mGluR2: +400% (5-fold); mGluR3: +1500% (16-fold) |
| Conditions | In vitro functional assays measuring receptor activation |
Why This Matters
This quantitative potency difference dictates that LY379268 is the appropriate choice when higher receptor activation is required at lower concentrations, impacting dose selection and in vivo efficacy interpretations.
- [1] O'Connor RW, Shen L, Javitt DC, Kantrowitz JT. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. Neural Plast. 2013;2013:736439. View Source
